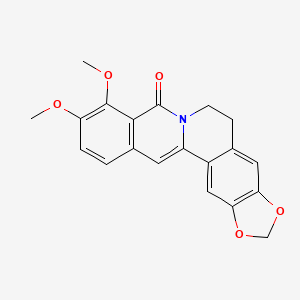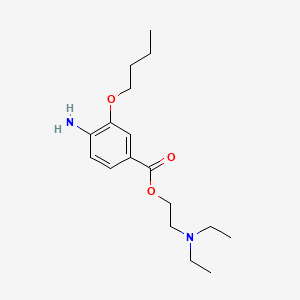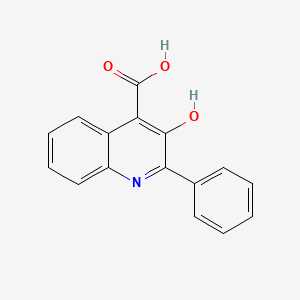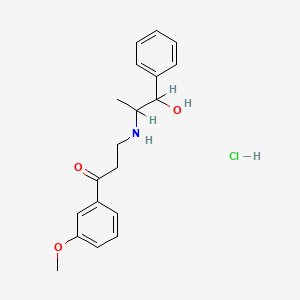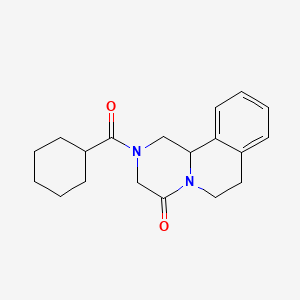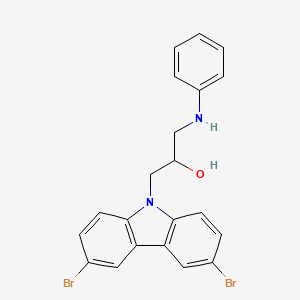
P7C3
Übersicht
Beschreibung
1-(3,6-Dibromo-carbazol-9-yl)-3-phenylamino-propan-2-ol (DBCAP) is an organic compound composed of a phenyl group, a carbazole ring, and two bromine atoms. It is a member of the class of compounds known as heterocycles. DBCAP has been studied extensively in recent years due to its potential applications in various scientific fields.
Wissenschaftliche Forschungsanwendungen
Neuroprotektion und kognitive Funktion
P7C3-Verbindungen haben sich als vielversprechend beim Schutz von Neuronen erwiesen, was breite Anwendungen über das Gehirn hinaus haben könnte. Es wurde vorgeschlagen, dass die Behandlung mit this compound alternden Nagetieren hilft, ihre kognitiven Fähigkeiten und ihr Körpergewicht zu erhalten .
NAD+/NADH-Stabilisierung
Diese Verbindungen stabilisieren die NAD+/NADH-Spiegel innerhalb von Zellen und im Gehirn unter Bedingungen von Verletzungen und Krankheiten, ohne diese Spiegel über den Normalwert zu erhöhen. Diese Stabilisierung ist entscheidend für die Aufrechterhaltung der Zellgesundheit und -funktion .
Steigerung der Neurogenese
This compound wurde ursprünglich berichtet, eine pro-neurogene Aktivität auszuüben, indem es neugeborene Neuronen schützt und die Neurogenese bei erwachsenen Mäusen verbessert. Verbesserte Derivate von this compound, wie this compound-A20 und this compound-S243, haben seine pharmakologischen Funktionen weiter gestärkt .
Wirkmechanismus
Target of Action
The primary targets of P7C3 are Nicotinamide Phosphoribosyltransferase (NAMPT) and Phosphoglycerate Kinase 1 (PGK1) . NAMPT is the rate-limiting enzyme responsible for the transformation of nicotinamide into nicotinamide adenine dinucleotide (NAD), while PGK1 plays a crucial role in the glycolytic pathway .
Mode of Action
This compound exerts its effects by activating NAMPT, leading to an increase in intracellular levels of NAD . This activation enhances the survival of neurons and promotes neurogenesis . Additionally, this compound directly targets PGK1 at lysine and asparagine residues, leading to a decrease in the protein level and total intracellular kinase activity of PGK1 .
Biochemical Pathways
This compound affects several biochemical pathways. It regulates glycolysis, central carbon metabolism, glutathione metabolism, and pyruvate metabolism . By targeting PGK1, this compound regulates aerobic glycolysis in glioma cells . Furthermore, this compound has been shown to stabilize NAD+/NADH metabolism, which is crucial for energy production and cellular homeostasis .
Pharmacokinetics
This compound is orally bioavailable and crosses the blood-brain barrier . It is non-toxic at doses several fold higher than the efficacious dose . These properties make this compound a promising candidate for therapeutic applications.
Result of Action
The activation of NAMPT by this compound results in neuroprotective and proneurogenic effects . It enhances the survival of neurons and promotes neurogenesis . The direct targeting of PGK1 leads to a decrease in the protein level and total intracellular kinase activity of PGK1, inhibiting the malignant growth of glioma in vitro and in vivo .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, this compound has been shown to mitigate disease progression effectively in a broad range of preclinical models of disease related to impaired NAD+/NADH metabolism, including acute and chronic traumatic brain injury .
Eigenschaften
IUPAC Name |
1-anilino-3-(3,6-dibromocarbazol-9-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Br2N2O/c22-14-6-8-20-18(10-14)19-11-15(23)7-9-21(19)25(20)13-17(26)12-24-16-4-2-1-3-5-16/h1-11,17,24,26H,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHHRERIIVOATI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385472 | |
| Record name | 1-Anilino-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
301353-96-8 | |
| Record name | 3,6-Dibromo-α-[(phenylamino)methyl]-9H-carbazole-9-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=301353-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Anilino-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P7C3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P7C3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77ZWJ3QXR9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of 1-(3,6-Dibromo-carbazol-9-yl)-3-phenylamino-propan-2-ol (P7C3)?
A1: this compound primarily acts by activating nicotinamide phosphoribosyltransferase (NAMPT) [, , , ]. NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, responsible for converting nicotinamide to nicotinamide mononucleotide, a precursor to NAD+ [].
Q2: What are the downstream effects of NAMPT activation by this compound?
A2: this compound-mediated NAMPT activation leads to increased intracellular NAD+ levels [, , , , ]. This increase in NAD+ has been linked to several beneficial effects, including:
- Neuroprotection: this compound protects neurons from apoptosis in various models of neurodegenerative diseases and injury [, , , , , , , , , ].
- Enhanced Neurogenesis: this compound promotes the generation of new neurons in the hippocampus, a brain region crucial for learning and memory [, , , , , ].
- Improved Mitochondrial Function: this compound has been shown to protect mitochondria from damage and improve their function [].
- Reduced Neuroinflammation: this compound can suppress the activation of microglia and the production of pro-inflammatory factors [, , ].
- Blood-Brain Barrier Repair: this compound can promote the repair of the blood-brain barrier, a critical protective barrier for the brain [].
Q3: Does this compound exert neuroprotective effects through mechanisms other than NAMPT activation?
A3: While NAMPT activation is considered the primary mechanism, research suggests this compound may influence other pathways. For instance, in a study on retinal ganglion cells, this compound inhibited the phosphorylation of the mammalian target of rapamycin (mTOR) [], a protein kinase involved in various cellular processes including autophagy and inflammation.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C21H18Br2N2O, and its molecular weight is 474.18 g/mol.
Q5: Is there information available about the spectroscopic data of this compound?
A5: The provided research papers do not delve into the spectroscopic characterization of this compound. Further investigation in chemical databases or literature focusing on its synthesis and characterization would be required.
Q6: Has the material compatibility and stability of this compound been studied?
A6: The research provided focuses on the biological effects of this compound. Data regarding its material compatibility and stability under various conditions is limited in these studies.
Q7: How does modifying the structure of this compound affect its activity?
A7: Several this compound analogs have been synthesized and tested [, , ]. These studies show that even small structural modifications can significantly impact this compound's potency, neuroprotective efficacy, and pharmacological properties. For example:
- (-)-P7C3-S243 demonstrates improved drug-like properties, including oral bioavailability and metabolic stability, compared to the parent compound [, ].
- This compound-A20 exhibits higher potency and efficacy in blocking neuronal cell death compared to this compound [, , , , ].
Q8: What is known about the stability of this compound under various conditions?
A8: While the research mentions that this compound is stable in cell culture [], detailed studies on its stability under various storage conditions (temperature, light, humidity) or in different formulations are lacking in the provided papers.
Q9: Are there specific formulation strategies used to improve the stability, solubility, or bioavailability of this compound?
A9: The papers primarily focus on in vivo studies using intraperitoneal injections of this compound. Information regarding specific formulation approaches to enhance its delivery or stability is not extensively discussed.
Q10: What is the in vivo activity and efficacy of this compound?
A10: this compound has demonstrated neuroprotective effects in various animal models, including:
- Parkinson’s disease: this compound protects dopaminergic neurons in the substantia nigra [, ].
- Amyotrophic Lateral Sclerosis (ALS): this compound delays disease progression and protects motor neurons [].
- Traumatic Brain Injury (TBI): this compound reduces contusion volume, preserves neurons, and improves functional outcomes [, , , ].
- Age-related Cognitive Decline: this compound improves cognitive function in aged animals [].
Q11: Has this compound been tested in clinical trials?
A11: The provided research primarily focuses on preclinical studies. There is no mention of clinical trials involving this compound in these papers.
Q12: What cell-based assays have been used to study the effects of this compound?
A12: Several in vitro assays have been employed to investigate this compound, including:
- Primary neuronal cultures: To assess neuronal survival and protection from various insults [, , ].
- Neural stem cell cultures: To examine the effects of this compound on neurogenesis [, ].
- Microglial cultures: To study the anti-inflammatory effects of this compound [, ].
Q13: Are there specific strategies being explored for targeted delivery of this compound to the brain or other tissues?
A13: The provided research papers primarily utilize systemic administration of this compound. Targeted drug delivery approaches are not extensively discussed.
Q14: Have any biomarkers been identified to predict this compound efficacy or monitor treatment response?
A14: The research papers do not delve into the identification of specific biomarkers for this compound efficacy or treatment monitoring.
Q15: Has this compound been explored for applications outside of the nervous system?
A15: Yes. Recent studies suggest potential applications of this compound in:
- Diabetes: this compound has shown promise in ameliorating diabetes and improving skeletal muscle function [].
- Fatty Liver Disease: this compound has been shown to alleviate fatty liver in mouse models [].
- Bone Health: this compound can suppress bone loss and improve bone strength in a rat model of osteoporosis [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(1-methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide](/img/structure/B1678070.png)
